(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-17(23-16-6-4-3-5-7-16)13(2)21(20-12)18(22)14-8-10-15(19)11-9-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWOMQFEGADHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the pyrazole ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the fluorophenyl group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or
Biological Activity
(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications.
Chemical Structure
The compound has the following chemical structure:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl ketones. The purification and characterization of the compound are performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The synthesized compound was evaluated against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Pseudomonas aeruginosa
The results indicated that the compound showed comparable antibacterial activity to standard antibiotics like ampicillin. The zone of inhibition was measured using the well diffusion method at a concentration of 1 mg/mL (Table 1).
| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 12 | 16 |
| Bacillus subtilis | 14 | 17 |
| Pseudomonas aeruginosa | 10 | 15 |
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may possess anti-inflammatory properties. The docking results indicated strong interactions with targets involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Antioxidant Properties
The compound has been shown to exhibit antioxidant activity through various assays. Its ability to scavenge free radicals contributes to its potential therapeutic effects in oxidative stress-related diseases.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were subjected to biological evaluations that confirmed their efficacy against multiple pathogens and highlighted their potential as therapeutic agents in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogs vary in substituents and heterocyclic cores, leading to differences in electronic, steric, and crystallographic properties. Key comparisons include:
| Compound Name | Core Structure | Substituents (Position) | Key Features | Reference |
|---|---|---|---|---|
| Target Compound | Pyrazole | 4-(phenylthio), 3,5-dimethyl | High steric bulk from phenylthio; enhanced lipophilicity from 4-fluorophenyl | |
| 3,5-dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone | Pyrazole | 4-(propynyl), 3,5-dimethyl | Linear propynyl group; electron-rich furyl ring; planar crystal packing | |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole | 4-(2,4-difluorophenyl), phenylsulfonyl | Dual fluorination; sulfonyl group enhances polarity | |
| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | Triazole | 4-(3,5-difluorophenyl), pyrrolidinyl | Rigid triazole core; pyrrolidinyl improves solubility |
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the electron-donating furyl group in the propynyl-substituted analog . This difference may alter reactivity in nucleophilic substitution or hydrogen-bonding interactions.
- Fluorination Patterns: Compounds with multiple fluorine atoms (e.g., 2,4-difluorophenyl in ) exhibit enhanced polarity and metabolic resistance compared to mono-fluorinated derivatives.
Crystallographic Data
Crystal structures of related compounds reveal substituent-dependent packing patterns:
| Compound | Space Group | Unit Cell Parameters (Å, °) | Hydrogen Bonding | Reference |
|---|---|---|---|---|
| 3,5-dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone | P121/c1 | a=7.928, b=16.358, c=9.506, β=106.44° | C–H···O chains along [010] direction | |
| Bromophenyl-Fluorophenyl Pyrazoles | Not specified | Not reported | Not discussed | |
| Triazole derivatives | Not specified | Not reported | Likely influenced by sulfonyl groups |
Key Observations:
Q & A
Q. Q1. What are the standard synthetic routes for preparing pyrazole-based methanone derivatives like the target compound?
Methodology :
- Core synthesis involves coupling a substituted pyrazole with a fluorophenyl ketone. For analogs, refluxing intermediates (e.g., 3,5-dimethyl-4-(substituted-diazenyl)-1H-pyrazole) with aryl halides (e.g., 4-chlorophenacyl bromide) in DMF using potassium carbonate as a base is common .
- Key steps : Diazotization, cyclization (e.g., hydrazine hydrate with acetylacetone), and nucleophilic substitution under reflux. Characterization via FT-IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (pyrazole CH₃ at δ 2.1–2.4 ppm), and mass spectrometry (m/z fragmentation patterns) are standard .
Advanced Reaction Optimization
Q. Q2. How can reaction conditions be optimized to improve yields of pyrazole-methanone derivatives?
Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Evidence shows refluxing in DMF with K₂CO₃ achieves >80% yields for similar compounds .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for dehalogenation) or phase-transfer catalysts may reduce side reactions.
- Temperature control : Maintaining 80–100°C prevents premature crystallization while ensuring complete substitution .
Basic Spectroscopic Characterization
Q. Q3. What spectroscopic techniques resolve structural ambiguities in pyrazole-methanone derivatives?
Methodology :
- ¹H NMR : Distinct signals for pyrazole CH₃ (δ 2.1–2.4 ppm), fluorophenyl protons (δ 7.2–7.8 ppm), and thiobenzene protons (δ 7.3–7.5 ppm) confirm substitution patterns .
- FT-IR : Strong absorption at ~1650 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (C-F stretch) validates core structure .
Advanced Crystallographic Analysis
Q. Q4. How does crystallography elucidate molecular packing and non-covalent interactions in such compounds?
Methodology :
- Single-crystal X-ray diffraction reveals bond angles (e.g., C-S-C ~105°) and torsional parameters (e.g., dihedral angle between pyrazole and fluorophenyl rings: 15–25°) .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts: 2.8–3.0 Å) influencing solubility and stability .
Basic Biological Screening
Q. Q5. What in vitro assays are used to evaluate antimicrobial activity of these derivatives?
Methodology :
- Serial dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control. MIC values <50 µg/mL indicate potency .
- Antifungal testing via agar diffusion against C. albicans and A. niger (zone inhibition >15 mm at 100 µg/mL) .
Advanced Structure-Activity Relationships (SAR)
Q. Q6. How do substituents on the pyrazole ring modulate biological activity?
Methodology :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial activity (e.g., compound 22, MIC = 12.5 µg/mL) by increasing electrophilicity .
- Bulkier substituents (e.g., trichlorophenyl) reduce membrane permeability, lowering efficacy against Gram-negative strains .
- Molecular docking (e.g., with E. coli DNA gyrase) predicts binding affinity differences (ΔG = -8.2 kcal/mol for compound 22 vs. -6.5 kcal/mol for analogs) .
Data Contradiction Analysis
Q. Q7. How to reconcile discrepancies in reported biological activities across studies?
Methodology :
- Variable assay conditions : Differences in bacterial strain susceptibility (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation time (18 vs. 24 hrs) affect MIC values .
- Solubility artifacts : Poor aqueous solubility may falsely inflate MICs. Use DMSO controls (<1% v/v) to validate results .
Advanced Computational Modeling
Q. Q8. What computational methods predict the pharmacokinetic profile of these derivatives?
Methodology :
- ADMET prediction : SwissADME or PreADMET tools assess logP (optimal: 2–3), BBB permeability (PSA <90 Ų), and CYP450 inhibition (e.g., CYP3A4 IC₅₀ >10 µM) .
- MD simulations : 100-ns trajectories evaluate stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
Basic Toxicity Profiling
Q. Q9. What in vitro models assess cytotoxicity for these compounds?
Methodology :
- MTT assay on mammalian cell lines (e.g., HEK-293) at 10–100 µM for 48 hrs. IC₅₀ >50 µM suggests low toxicity .
- Hemolytic activity : <10% RBC lysis at 100 µg/mL indicates blood compatibility .
Advanced In Vivo Evaluation
Q. Q10. How are in vivo anticonvulsant or antitumor activities validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
